DMTr-dH2U-amidite

RNA Structural Biology NMR Spectroscopy Conformational Dynamics

DMTr-dH2U-amidite is the definitive phosphoramidite for introducing the unique, non-planar dihydrouridine modification. This saturated base is irreplaceable for creating flexible hinges in RNA to study folding dynamics or for the total synthesis of functional tRNAs. Substitution with standard uridine amidites fails to replicate the required C2'-endo conformation and conformational freedom. Mandates a specialized mild deprotection protocol.

Molecular Formula C39H47N4O7P
Molecular Weight 714.8 g/mol
Cat. No. B13725904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-dH2U-amidite
Molecular FormulaC39H47N4O7P
Molecular Weight714.8 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)N=C5
InChIInChI=1S/C39H47N4O7P/c1-28(2)43(29(3)4)51(48-24-10-22-40)50-35-25-38(42-23-21-37(44)41-27-42)49-36(35)26-47-39(30-11-8-7-9-12-30,31-13-17-33(45-5)18-14-31)32-15-19-34(46-6)20-16-32/h7-9,11-21,23,27-29,35-36,38H,10,24-26H2,1-6H3/t35-,36+,38+,51?/m0/s1
InChIKeyKMZDUEOOUPMTJZ-CWDWRSLKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-dH2U-Amidite: A Critical Phosphoramidite for Incorporating the Conformationally Flexible Dihydrouridine Modification into Therapeutic and Research Oligonucleotides


DMTr-dH2U-amidite is a protected nucleoside phosphoramidite building block used in the solid-phase synthesis of modified DNA and RNA oligonucleotides . Its core structure comprises a 5,6-dihydrouridine (dH2U) base, which is a naturally occurring, non-planar modification [1] found primarily in the D-loop of transfer RNA (tRNA) [2]. The 5'-hydroxyl group is protected by a 4,4'-dimethoxytrityl (DMTr) moiety to enable controlled chain elongation, while the 3'-position features a 2-cyanoethyl-protected phosphoramidite group for high-efficiency coupling during automated synthesis [3]. The incorporation of this amidite is essential for studying the unique biophysical properties conferred by dihydrouridine, which significantly alters RNA folding and conformational dynamics by disrupting canonical base stacking interactions [1].

Why Standard Uridine Amidites Cannot Substitute for DMTr-dH2U-Amidite in RNA Structural and Functional Studies


Attempting to substitute DMTr-dH2U-amidite with a standard uridine or other modified uridine amidites will fail to produce oligonucleotides with the intended biophysical and functional properties. Dihydrouridine is unique among nucleosides for its non-planar, saturated base, which completely abrogates base stacking and enforces a flexible C2'-endo sugar conformation [1]. This is in stark contrast to uridine, pseudouridine (Ψ), and 2-thiouridine (s2U), which promote the more rigid C3'-endo conformation characteristic of A-form RNA helices [2]. This fundamental difference in local structure dictates that the specific thermodynamic destabilization and conformational flexibility required for accurate tRNA structural mimicry or for studying RNA dynamics cannot be achieved with alternative amidites [3]. Furthermore, the unique chemical lability of the dihydrouracil ring to standard basic deprotection conditions demands a specialized, mild deprotection protocol [4], meaning a simple swap-in of DMTr-dH2U-amidite into a standard synthesis workflow without adjusting deprotection will result in significant ring-opening side reactions and product degradation.

Quantifiable Differentiation of DMTr-dH2U-Amidite vs. Alternative Modified Uridine Amidites


Conformational Differentiation: Dihydrouridine Enforces a C2'-endo Sugar Pucker vs. C3'-endo for Uridine

NMR analysis of the dinucleotide ApDpA demonstrates that dihydrouridine (D) destabilizes the canonical C3'-endo RNA sugar conformation and promotes the C2'-endo conformation [1]. This conformational shift is unique to dihydrouridine among naturally occurring nucleosides, as modifications like 2-thiouridine (s2U) and pseudouridine (Ψ) stabilize the C3'-endo form characteristic of A-form helices [2].

RNA Structural Biology NMR Spectroscopy Conformational Dynamics

Thermodynamic Impact: Dihydrouridine Significantly Destabilizes RNA Duplexes Compared to Uridine

In a comparative study of siRNA duplexes, substitution of a central uridine with dihydrouridine (D) in the antisense strand led to a significant decrease in duplex thermal stability [1]. In contrast, the introduction of 2-thiouridine (s2U) or pseudouridine (Ψ) at the same position resulted in increased melting temperatures [1].

Thermodynamics siRNA Design Oligonucleotide Therapeutics

Synthetic Compatibility: UltraMILD Deprotection Required for Dihydrouridine vs. Standard Conditions for Uridine

The 5,6-dihydrouracil base is chemically labile and prone to ring-opening under the standard basic deprotection conditions (e.g., concentrated NH4OH at 55°C for 8+ hours) used for conventional nucleoside phosphoramidites [1]. To prevent this side reaction, DMTr-dH2U-amidite must be used with a specialized "UltraMILD" deprotection protocol, which is not required for standard amidites like dT or rU [2].

Oligonucleotide Synthesis Deprotection Chemistry Process Chemistry

Natural Abundance and Functional Role: Dihydrouridine is a Key Component of tRNA, Unlike Common Modified Uridines

Dihydrouridine (D) is a naturally occurring, post-transcriptionally modified nucleoside found in the D-loop of most tRNAs across all domains of life [1]. Quantitative analysis shows that tRNA from psychrophilic bacteria contains 40-70% more dihydrouridine on average than tRNA from the mesophile *E. coli* [2], highlighting its crucial role in maintaining RNA flexibility for function at low temperatures. This natural context is unique compared to modifications like 2-thiouridine (s2U), which is found in the anticodon loop and primarily enhances translational fidelity.

tRNA Biology Epitranscriptomics Structural Biology

Functional Impact in Gene Silencing: Terminal Dihydrouridine Preserves siRNA Potency

While central incorporation of dihydrouridine (D) significantly destabilizes siRNA duplexes and impairs gene silencing, strategic placement at the 5'-end of the antisense strand was shown to retain high potency comparable to unmodified siRNA [1]. This is in contrast to 2-thiouridine (s2U) and pseudouridine (Ψ), where 5'-end placement resulted in a 50% reduction in gene silencing activity [1].

siRNA Therapeutics Gene Silencing RNAi

Primary Scientific and Industrial Applications of DMTr-dH2U-Amidite Based on Differentiated Properties


Synthesis of Full-Length, Biologically Active tRNAs with Native Modifications

DMTr-dH2U-amidite is an indispensable building block for the total chemical synthesis of transfer RNAs (tRNAs) that contain the naturally occurring, conserved dihydrouridine (D) modification in their D-loop. As demonstrated by the successful synthesis of a fully active *E. coli* tRNA(Ala) [1], incorporating D is essential for achieving proper folding and biological function, which includes recognition by cognate aminoacyl-tRNA synthetases [1]. Standard uridine amidites cannot substitute for this function, as they fail to replicate the unique conformational flexibility required for D-loop structure. This application is critical for producing homogeneous modified tRNAs for structural biology, enzymology, and the development of novel genetic code expansion technologies.

Investigating the Role of Conformational Flexibility in RNA Structure and Dynamics

The unique ability of dihydrouridine to enforce a C2'-endo sugar pucker and disrupt base stacking makes DMTr-dH2U-amidite a powerful probe for studying RNA folding and dynamics [1]. Researchers can use this amidite to site-specifically introduce a 'flexible hinge' into an RNA molecule. This allows for the precise interrogation of how local conformational freedom influences global RNA architecture, long-range tertiary interactions, and the thermodynamics of RNA-protein binding events. The quantitative destabilization data (ΔTm of -3.9 to -6.6 °C per substitution) [2] allows for predictable tuning of RNA duplex stability, a feature not possible with other common modified amidites.

Design of siRNA Therapeutics with 5'-End Modifications to Avoid Dicer Interference

The development of chemically modified siRNA for therapeutic use often requires modifications at the 5'-end of the antisense (guide) strand to prevent unwanted phosphorylation or immune recognition. Evidence shows that placing a dihydrouridine modification at this critical 5'-end position preserves full gene silencing potency, whereas modifications like 2-thiouridine (s2U) or pseudouridine (Ψ) reduce activity by approximately 50% [1]. Therefore, DMTr-dH2U-amidite is the preferred choice for medicinal chemists and biotech companies seeking to introduce a 5'-end modification that maintains high on-target efficacy, providing a clear procurement advantage over alternative modified uridine phosphoramidites.

Generation of Defined Oligonucleotide Lesions for DNA Repair and Damage Studies

5,6-Dihydropyrimidines, including dihydrouridine, are major base damage products formed in DNA by exposure to ionizing radiation under anoxic conditions [1]. DMTr-dH2U-amidite enables the site-specific synthesis of oligonucleotides containing this defined lesion. This is a critical tool for biochemists and molecular biologists studying the mechanisms of various DNA repair pathways (e.g., base excision repair, nucleotide excision repair) and the mutagenic potential of specific DNA adducts. The ability to create homogeneous, lesion-containing substrates is essential for detailed kinetic and structural analysis of repair enzymes, and this amidite provides the necessary chemical precision.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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